The Core Mechanism of Action of RIP2 Kinase Inhibitor 1: A Technical Guide
The Core Mechanism of Action of RIP2 Kinase Inhibitor 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of RIP2 kinase inhibitor 1, a class of small molecules with significant therapeutic potential in autoinflammatory disorders. For the purpose of this guide, we will focus on GSK583 as a well-characterized and exemplary compound representative of potent and selective RIP2 kinase inhibitors.
Introduction to RIP2 Kinase and Its Role in Inflammatory Signaling
Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a crucial serine/threonine kinase that functions as a central node in the innate immune system.[1] It is a key downstream signaling partner for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[1] These receptors detect specific peptidoglycan fragments from bacterial cell walls, triggering an inflammatory response to clear the infection.[2] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory conditions, including Crohn's disease, Blau syndrome, and sarcoidosis, making RIPK2 an attractive therapeutic target.[1]
The Molecular Mechanism of Action of RIP2 Kinase Inhibitor 1 (GSK583)
GSK583 is a highly potent and selective, ATP-competitive inhibitor of RIPK2 kinase.[3][4] Its primary mechanism of action involves binding to the ATP-binding pocket of the RIPK2 kinase domain, thereby preventing the autophosphorylation required for its activation.[5][6] This inhibition of RIPK2 kinase activity effectively blocks the downstream signaling cascades that lead to the production of pro-inflammatory cytokines.
A critical aspect of RIPK2 activation is its interaction with the X-linked inhibitor of apoptosis protein (XIAP), an E3 ubiquitin ligase. This interaction is essential for the ubiquitination of RIPK2, a post-translational modification that is a prerequisite for the recruitment of downstream signaling complexes and subsequent activation of NF-κB and MAPK pathways.[7][8][9][10] Notably, some RIPK2 inhibitors, including GSK583, have been shown to disrupt this crucial RIPK2-XIAP interaction, adding another layer to their inhibitory mechanism.[7]
The inhibition of the NOD-RIPK2 pathway by GSK583 leads to a significant reduction in the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[3][4][11]
Signaling Pathway of NOD2-RIPK2 and Inhibition by GSK583
Quantitative Data for RIP2 Kinase Inhibitor 1 (GSK583)
The potency and selectivity of GSK583 have been extensively characterized using various in vitro and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Assay Type | Value | Reference |
| IC50 vs. RIPK2 | Fluorescence Polarization (FP) Binding Assay | 5 nM | [3][4] |
| IC50 vs. RIPK3 | Fluorescence Polarization (FP) Binding Assay | 16 nM | [3] |
| IC50 (TNFα production) | MDP-stimulated primary human monocytes | 8 nM | [3][4] |
| IC50 (TNFα production) | MDP-stimulated human whole blood | 237 nM | [4] |
| IC50 (TNFα & IL-6 production) | Explant cultures from Crohn's and Ulcerative Colitis patients | ~200 nM | [3] |
| IC50 (RIPK2-XIAP Interaction) | Cellular Assay | 26.22 nM | [7] |
Table 1: Potency of GSK583
| Target | Inhibition at 1 µM GSK583 | Reference |
| Kinase Panel (300 kinases) | Excellent selectivity, including against p38α and VEGFR2 | [4][12] |
| hERG ion channel | IC50 = 7.45 µM | [13] |
| CYP3A4 | IC50 = 5 µM | [13] |
| TLR2, TLR4, TLR7, IL-1R, TNFR signaling | Little to no inhibition | [3] |
Table 2: Selectivity and Off-Target Profile of GSK583
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to characterize RIP2 kinase inhibitors.
In Vitro RIPK2 Kinase Activity Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant full-length RIPK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Test compound (e.g., GSK583)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute in Kinase Assay Buffer.
-
Reaction Setup: In a 384-well plate, add 1 µl of the diluted compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µl of RIPK2 enzyme solution to each well.
-
Initiate Reaction: Add 2 µl of a substrate/ATP mix (containing MBP and ATP at their final desired concentrations) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the RIPK2 activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[14][15][16][17]
Cellular Target Engagement Assay (NanoBRET™ Format)
This assay measures the binding of an inhibitor to RIPK2 within intact cells in real-time.
Materials:
-
HEK293 cells
-
NanoLuc®-RIPK2 fusion vector
-
NanoBRET™ Tracer (a fluorescently labeled compound that binds to RIPK2)
-
Test compound (e.g., GSK583)
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, non-binding surface 96-well or 384-well plates
Procedure:
-
Cell Transfection: Transiently transfect HEK293 cells with the NanoLuc®-RIPK2 fusion vector and seed them into the assay plates.
-
Compound and Tracer Addition: On the following day, pre-treat the cells with the NanoBRET™ Tracer for a specified period. Then, add serial dilutions of the test compound.
-
Equilibration: Incubate the plate for a defined period (e.g., 1 hour) to allow the test compound to reach equilibrium with the target protein.
-
Substrate and Inhibitor Addition: Add the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells. The extracellular inhibitor ensures that the signal is only from intracellular NanoLuc®-RIPK2.
-
BRET Measurement: Immediately measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer equipped with appropriate filters (e.g., 450 nm for donor emission and >600 nm for acceptor emission).
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The displacement of the tracer by the test compound results in a decrease in the BRET signal. IC₅₀ values are determined by plotting the BRET ratio against the logarithm of the compound concentration.[18][19][20][21]
In Vivo Murine Model of MDP-Induced Peritonitis
This model assesses the efficacy of a RIPK2 inhibitor in a live animal model of inflammation.
Materials:
-
Mice (e.g., C57BL/6)
-
Muramyl dipeptide (MDP)
-
Test compound (e.g., GSK583) formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Phosphate-buffered saline (PBS)
-
Reagents for cell counting and analysis (e.g., flow cytometry antibodies for neutrophils)
Procedure:
-
Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., orally) at a specific time before the inflammatory challenge.
-
Inflammatory Challenge: After the pre-treatment period, inject MDP intraperitoneally to induce peritonitis.
-
Sample Collection: At a defined time point after MDP injection (e.g., 4 hours), euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with PBS.
-
Cellular Analysis: Count the total number of cells in the lavage fluid. Perform differential cell counts or use flow cytometry to quantify the number of recruited inflammatory cells, particularly neutrophils.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., KC, the murine ortholog of IL-8) in the peritoneal lavage fluid or serum using ELISA or a multiplex immunoassay.
-
Data Analysis: Compare the number of recruited inflammatory cells and cytokine levels between the vehicle-treated and compound-treated groups to determine the in vivo efficacy of the inhibitor.[22][23]
Workflow for RIP2 Kinase Inhibitor Discovery and Validation
The discovery and validation of novel RIP2 kinase inhibitors typically follow a structured workflow, from initial screening to in vivo efficacy studies.
Conclusion
RIP2 kinase inhibitor 1, exemplified by compounds like GSK583, represents a promising therapeutic strategy for a range of inflammatory diseases. The mechanism of action is centered on the direct, ATP-competitive inhibition of RIPK2's kinase activity, which is essential for the propagation of inflammatory signals downstream of NOD1 and NOD2. Furthermore, the disruption of the RIPK2-XIAP interaction provides an additional layer of inhibition. The comprehensive in vitro and in vivo characterization of these inhibitors, through a battery of quantitative assays, has solidified the rationale for their continued development. This technical guide provides a foundational understanding of the core mechanisms and the experimental approaches used to elucidate them, serving as a valuable resource for professionals in the field of drug discovery and inflammation research.
References
- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pnas.org [pnas.org]
- 9. XIAP controls RIPK2 signaling by preventing its deposition in speck-like structures | Life Science Alliance [life-science-alliance.org]
- 10. A regulatory region on RIPK2 is required for XIAP binding and NOD signaling activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 12. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 13. Probe GSK583 | Chemical Probes Portal [chemicalprobes.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. promega.co.uk [promega.co.uk]
- 16. kinaselogistics.com [kinaselogistics.com]
- 17. ulab360.com [ulab360.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. protocols.io [protocols.io]
- 20. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [be.promega.com]
- 21. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 22. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - Oncodesign Services [oncodesign-services.com]
